

# Application Notes and Protocols for Establishing a Brigimadlin-Treated Xenograft Mouse Model

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## Compound of Interest

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## Introduction

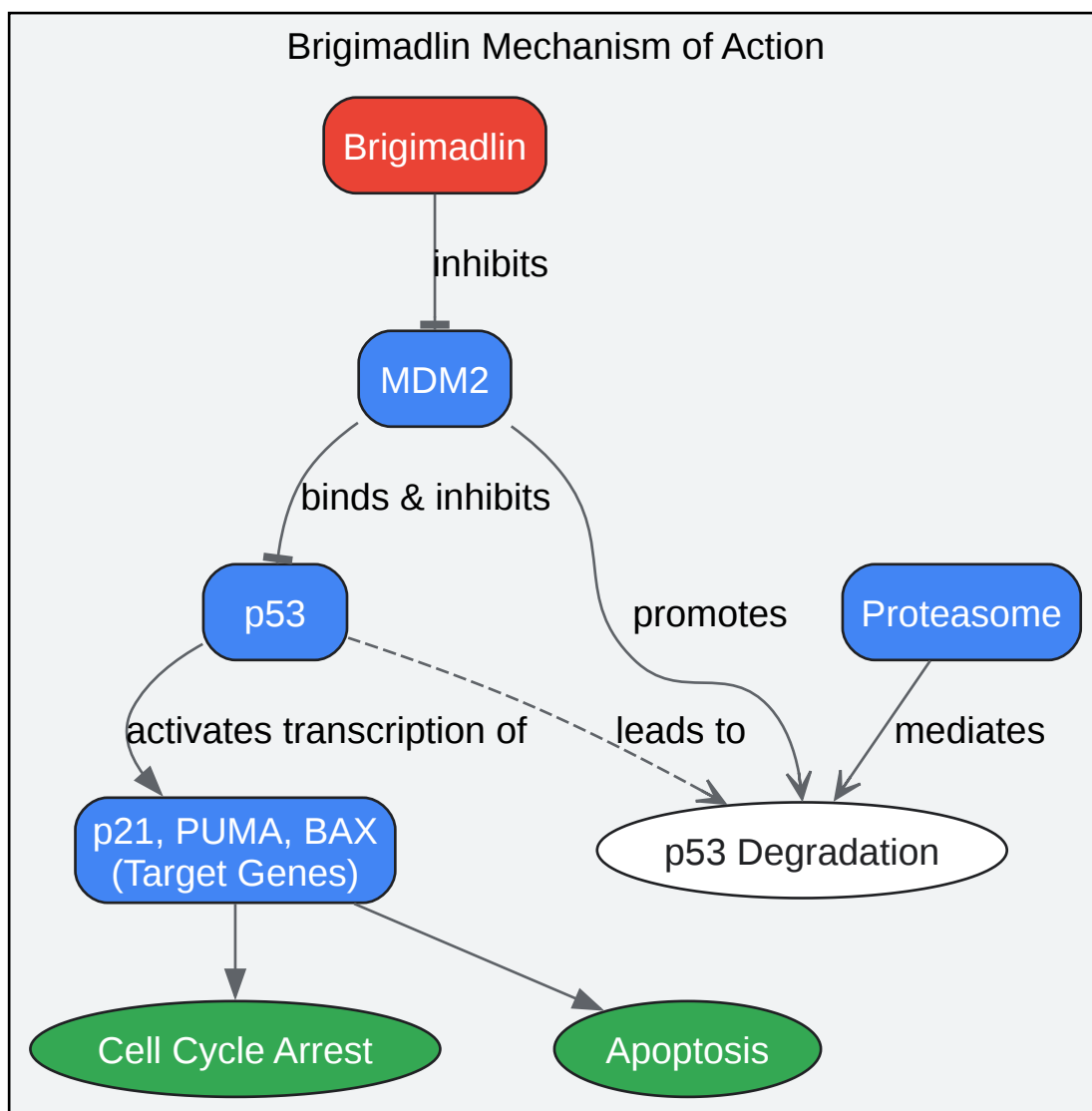
**Brigimadlin** (BI 907828) is a potent, orally administered antagonist of the Mouse Double Minute 2 (MDM2)-p53 interaction.[1][2] In many cancers with wild-type tumor protein 53 (TP53), the tumor suppressor function of p53 is inhibited by overexpression of its negative regulator, MDM2.[2][3] **Brigimadlin** is designed to block this interaction, thereby restoring p53 activity, which can lead to cell cycle arrest and apoptosis in tumor cells.[1][3][4][5][6] Preclinical studies utilizing xenograft mouse models are crucial for evaluating the in vivo efficacy and pharmacodynamics of novel therapeutic agents like **Brigimadlin**.

These application notes provide a comprehensive, step-by-step guide to establishing and utilizing a **Brigimadlin**-treated xenograft mouse model. The protocols detailed below cover cell line-derived (CDX) and patient-derived (PDX) models, drug administration, and endpoint analyses.

## Brigimadlin's Mechanism of Action

**Brigimadlin** disrupts the binding of MDM2 to p53, preventing the ubiquitination and subsequent proteasomal degradation of p53.[2] This stabilization of p53 allows it to accumulate in the nucleus, where it can act as a transcription factor to induce the expression of target

genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., PUMA, BAX).[3][7] This targeted reactivation of the p53 pathway is a promising therapeutic strategy for tumors that retain wild-type TP53 and exhibit MDM2 amplification.[2][3][5][7]



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**Brigimadlin's** inhibition of MDM2 restores p53-mediated tumor suppression.

## Experimental Protocols

### Part 1: Establishment of the Xenograft Model

Researchers can choose between a Cell Line-Derived Xenograft (CDX) model, which offers high reproducibility, or a Patient-Derived Xenograft (PDX) model, which better recapitulates the heterogeneity of human tumors.[\[4\]](#)[\[8\]](#)

1.1. Animal Model Selection Immunodeficient mouse strains are required to prevent graft rejection.[\[1\]](#) Commonly used strains include:

- Athymic Nude Mice: Lack T-cells.
- SCID (Severe Combined Immunodeficiency) Mice: Lack functional T and B cells.
- NOD/SCID (Non-obese Diabetic/SCID) Mice: SCID mice with additional defects in innate immunity.
- NSG (NOD scid gamma) Mice: Highly immunodeficient, lacking mature T, B, and NK cells, making them robust hosts for human cells.[\[9\]](#)

1.2. Protocol for Cell Line-Derived Xenograft (CDX) Model This model is suitable for initial efficacy testing due to its rapid and consistent tumor growth.[\[8\]](#)

- Cell Culture: Culture human cancer cell lines with known TP53 wild-type status and ideally MDM2 amplification (e.g., SJSA-1 osteosarcoma) in their recommended media until they are in the logarithmic growth phase.
- Cell Preparation:
  - Harvest cells using trypsin and wash twice with sterile, serum-free media or phosphate-buffered saline (PBS).
  - Perform a cell count using a hemocytometer and assess viability via Trypan Blue exclusion. Viability should be >90%.
  - Resuspend cells in a 1:1 mixture of serum-free media/PBS and Matrigel® Basement Membrane Matrix to a final concentration of  $1 \times 10^7$  to  $2 \times 10^7$  cells/mL. Matrigel can improve tumor take rates.
- Implantation:

- Anesthetize 6-8 week old female immunodeficient mice.
- Inject 100-200  $\mu\text{L}$  of the cell suspension (containing 1-2 million cells) subcutaneously into the right flank of each mouse using a 27-gauge needle.[\[10\]](#)
- Monitor the mice until they have recovered from anesthesia.
- Tumors typically become palpable within 1-3 weeks.[\[11\]](#)[\[12\]](#)

1.3. Protocol for Patient-Derived Xenograft (PDX) Model PDX models preserve the original tumor's characteristics and are valuable for translational research.[\[1\]](#)[\[13\]](#)

- Tissue Acquisition: Obtain fresh tumor tissue from consenting patients under IRB-approved protocols. Transport the tissue to the lab on ice in a sterile collection medium.
- Tissue Processing:
  - In a sterile biosafety cabinet, wash the tumor tissue with cold, sterile PBS.
  - Remove any necrotic or non-tumor tissue.
  - Mince the tumor into small fragments (2-3  $\text{mm}^3$ ).[\[3\]](#)
- Implantation:
  - Anesthetize immunodeficient mice (NSG mice are often preferred for higher engraftment rates).[\[9\]](#)
  - Make a small incision on the flank and create a subcutaneous pocket.
  - Implant one to two tumor fragments into the pocket.[\[3\]](#)
  - Close the incision with surgical clips or sutures.
  - Monitor the mice for tumor growth, which may take 4-10 weeks or longer.[\[3\]](#)
  - Once tumors reach approximately 1,500  $\text{mm}^3$ , they can be passaged to subsequent generations of mice for cohort expansion.[\[14\]](#)

## Part 2: Brigimadlin Treatment

### 2.1. Drug Preparation and Administration

- Vehicle: **Brigimadlin** for oral administration is typically formulated in 0.5% Natrosol (hydroxyethyl cellulose) in water.[5]
- Preparation: Prepare a suspension of **Brigimadlin** at the desired concentration. Ensure the suspension is homogenous by vortexing before each administration.
- Administration: Administer the **Brigimadlin** suspension or vehicle control to mice via oral gavage.
  - Weigh each mouse to calculate the precise dosing volume. A typical administration volume is 10 mL/kg of body weight.[5][15]
  - Use a proper-sized, ball-tipped gavage needle to minimize the risk of esophageal injury.[16][17]
  - Gently restrain the mouse and insert the gavage needle along the roof of the mouth and down the esophagus.[16] Do not force the needle.[17][18]
  - Dispense the solution slowly.[17]
  - Return the mouse to its cage and monitor for any signs of distress.[15]

2.2. Dosing and Scheduling Preclinical studies have shown **Brigimadlin** to be effective with intermittent dosing schedules, which may help mitigate on-target toxicities like thrombocytopenia and neutropenia.[4][5][6][7]

- Randomization: Once tumors reach a mean volume of approximately 150 mm<sup>3</sup>, randomize the mice into treatment and control groups.[5]
- Dosage: Effective doses in xenograft models have ranged from 0.25 mg/kg to 10 mg/kg.[5] Common dosing schedules include single doses once per week (QW).[5]
- Treatment Duration: Treatment can continue for 2-5 weeks or as defined by the study endpoints.[7]

Parameter	Recommendation	Source
Vehicle	0.5% Natrosol in water	[5]
Administration Route	Oral Gavage	[5]
Application Volume	10 mL/kg	[5]
Starting Tumor Volume	~150 mm <sup>3</sup>	[5]
Dosage Range	0.25 - 10 mg/kg	[5]
Example Dosing Schedule	Single dose, once per week (QW)	[5]
Example Treatment Duration	2-5 weeks	[7]

## Part 3: Monitoring and Endpoint Analysis

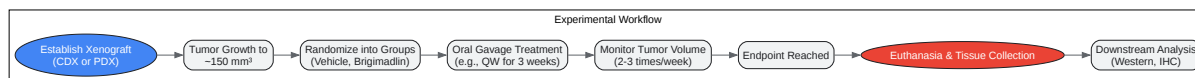
### 3.1. Tumor Volume Measurement

- Method: Measure tumors 2-3 times weekly using digital calipers.[9]
- Procedure: Measure the length (longest dimension) and width (dimension perpendicular to length).[2]
- Calculation: Calculate tumor volume using the modified ellipsoid formula:  $\text{Volume} = (\text{Length} \times \text{Width}^2) / 2$ . [2]
- Ethical Endpoint: Euthanize mice if tumors exceed a predetermined size (e.g., 2,000 mm<sup>3</sup>) or if they show signs of ulceration or distress, in accordance with IACUC protocols.

3.2. Tissue Collection and Processing At the end of the study, euthanize mice and collect tumors and other relevant tissues.

- Excise the tumor and measure its final weight.
- Divide the tumor for different analyses:
  - Snap-freeze a portion in liquid nitrogen for Western blot analysis. Store at -80°C.

- Fix a portion in 10% neutral buffered formalin for 24 hours for immunohistochemistry (IHC).[14] After fixation, transfer to 70% ethanol and process for paraffin embedding.



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Workflow for a **Brigimadlin**-treated xenograft study.

3.3. Western Blot Protocol for Tumor Lysates This protocol is for detecting changes in protein expression levels of p53, MDM2, and downstream targets like p21.

- Protein Extraction:
  - Homogenize snap-frozen tumor tissue in ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.[19]
  - Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C.[20]
  - Collect the supernatant and determine the protein concentration using a BCA assay.[19]
- Sample Preparation:
  - Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer for 5-10 minutes.[20]
- Gel Electrophoresis:
  - Load samples onto an SDS-PAGE gel and separate proteins by size.
- Protein Transfer:
  - Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[20]

- Immunoblotting:
  - Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.[\[20\]](#)
  - Incubate the membrane with primary antibodies (e.g., anti-p53, anti-MDM2, anti-p21) overnight at 4°C.
  - Wash the membrane three times with TBST.[\[20\]](#)
  - Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
  - Wash three times with TBST.[\[20\]](#)
- Detection:
  - Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[\[20\]](#)

3.4. Immunohistochemistry (IHC) Protocol for FFPE Tissues This protocol is for visualizing the localization and expression of proteins like p53 and MDM2 within the tumor microenvironment.

- Deparaffinization and Rehydration:
  - Deparaffinize 5 µm thick tissue sections in xylene.[\[21\]](#)
  - Rehydrate through a graded series of ethanol (100%, 95%, 70%) to water.[\[21\]](#)
- Antigen Retrieval:
  - Perform heat-induced epitope retrieval (HIER) by boiling slides in a citrate buffer (10 mM, pH 6.0) for 10-20 minutes.[\[21\]](#)[\[22\]](#)
- Staining:
  - Block endogenous peroxidase activity with 3% hydrogen peroxide.[\[21\]](#)



- Block non-specific binding with a blocking serum (e.g., normal goat serum) for 20-30 minutes.[\[21\]](#)
- Incubate with primary antibodies (e.g., anti-p53, anti-MDM2) overnight at 4°C in a humidified chamber.[\[21\]](#)[\[22\]](#)
- Wash with PBS.
- Incubate with a biotinylated secondary antibody for 30 minutes.[\[21\]](#)
- Wash with PBS.
- Incubate with an avidin-biotin-enzyme complex (e.g., Vectastain ABC kit) for 30 minutes.[\[21\]](#)
- Visualization and Counterstaining:
  - Develop the signal using a DAB substrate, which produces a brown precipitate.[\[22\]](#)
  - Counterstain with hematoxylin to visualize cell nuclei.[\[22\]](#)
  - Dehydrate the slides, clear in xylene, and mount with a coverslip.
- Analysis:
  - Examine the slides under a light microscope. A qualified pathologist should interpret the staining intensity and distribution.[\[23\]](#)

## Data Presentation

Quantitative data from the study should be summarized for clear interpretation and comparison between treatment groups.

Table 1: Tumor Growth Inhibition

Treatment Group	N	Mean Tumor Volume at Day 0 (mm <sup>3</sup> ) ± SEM	Mean Tumor Volume at Endpoint (mm <sup>3</sup> ) ± SEM	Percent Tumor Growth Inhibition (%TGI)	P-value vs. Vehicle
Vehicle (0.5% Natrosol)	10	152.5 ± 10.1	1850.3 ± 150.2	-	-
Brigimadlin (1.5 mg/kg, QW)	10	155.1 ± 11.5	450.7 ± 55.8	75.6%	<0.001
Brigimadlin (2.0 mg/kg, QW)	10	153.8 ± 9.8	210.2 ± 30.1	88.6%	<0.0001

%TGI is calculated as  $(1 - (\text{Mean volume of treated tumors} / \text{Mean volume of control tumors})) \times 100\%$

Table 2: Endpoint Tumor Weights

Treatment Group	N	Mean Final Tumor Weight (g) ± SEM	P-value vs. Vehicle
Vehicle (0.5% Natrosol)	10	1.95 ± 0.21	-
Brigimadlin (1.5 mg/kg, QW)	10	0.48 ± 0.06	<0.001
Brigimadlin (2.0 mg/kg, QW)	10	0.22 ± 0.04	<0.0001

These detailed protocols and data presentation formats provide a robust framework for conducting preclinical evaluations of **Brigimadlin** in xenograft mouse models, enabling

researchers to generate reliable and reproducible data for advancing cancer drug development.

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